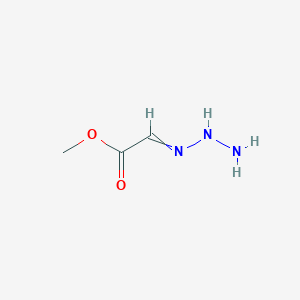
Methyl (triazan-1-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (triazan-1-ylidene)acetate is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (triazan-1-ylidene)acetate can be synthesized through various methods. One common approach involves the reaction of methyl acetate with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The use of advanced technologies such as microwave-assisted synthesis and reactive distillation can enhance the efficiency and yield of the production process. Catalysts such as sulfuric acid or ion exchange resins are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl (triazan-1-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the triazene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl (triazan-1-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl (triazan-1-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (triazan-1-ylidene)acetate can be compared with other similar compounds such as:
Ethyl (triazan-1-ylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl (triazan-1-ylidene)acetate: Contains a phenyl group, leading to different chemical properties and applications.
Methyl (diazan-1-ylidene)acetate: Lacks one nitrogen atom compared to this compound.
Properties
CAS No. |
75075-51-3 |
|---|---|
Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
methyl 2-(aminohydrazinylidene)acetate |
InChI |
InChI=1S/C3H7N3O2/c1-8-3(7)2-5-6-4/h2,6H,4H2,1H3 |
InChI Key |
BIQDOQDLYHYHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=NNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















